Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an acetamide group attached to a benzoyl group, which is further substituted with an acetyloxy and a hydroxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- typically involves the reaction of a carboxylic acid with an amine. direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as nucleophilic acyl substitution of acyl halides or anhydrides with amines. Another method includes the partial hydrolysis of nitriles or the use of a dehydrating reagent such as dicyclohexylcarbodiimide (DCC) .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of products depending on the nucleophile used .
Scientific Research Applications
Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetamide: Similar in structure but lacks the acetyloxy and hydroxy groups.
N-methylpropanamide: A simpler amide with a different substitution pattern.
N,N-dimethylacetamide: A widely used industrial solvent with different functional groups.
Uniqueness
The uniqueness of Acetamide, N-(3-(2-(acetyloxy)benzoyl)-4-hydroxyphenyl)- lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both acetyloxy and hydroxy groups on the benzoyl ring enhances its reactivity and potential biological activities compared to similar compounds .
Properties
CAS No. |
109974-41-6 |
---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
[2-(5-acetamido-2-hydroxybenzoyl)phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-10(19)18-12-7-8-15(21)14(9-12)17(22)13-5-3-4-6-16(13)23-11(2)20/h3-9,21H,1-2H3,(H,18,19) |
InChI Key |
PGPYAWGRJHXUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.